Physicochemical Property Profile vs. In-Class Analogs
The target compound's computed lipophilicity (XLogP3 = 2.3) and exact mass (384.16852187 Da) establish its position in a specific chemical space [1]. While lacking direct comparator data, these values differentiate it from simpler analogs; for instance, the core fragment 2-ethoxybenzamide (ethenzamide, CAS 938-73-8) has a molecular weight of 165.19 g/mol and is a known cyclooxygenase inhibitor, whereas the full target molecule incorporates structural features associated with monoamine transporter targets [2]. This illustrates how the combined pharmacophore aims for a different target profile than the simpler benzamide alone.
| Evidence Dimension | Molecular Weight / Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW: 384.43 g/mol; XLogP3: 2.3 |
| Comparator Or Baseline | 2-Ethoxybenzamide (Ethenzamide): MW: 165.19 g/mol (typical small-molecule NSAID) |
| Quantified Difference | Target compound has >2x the MW and higher lipophilicity, consistent with CNS drug-like space vs. peripheral NSAID |
| Conditions | Computed properties (PubChem) |
Why This Matters
This confirms the compound is not a simple analgesic but is structurally programmed for a different biological target profile, preventing erroneous substitution with basic 2-ethoxybenzamide in research assays.
- [1] PubChem. Compound Summary for CID 16802836, N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-ethoxybenzamide. View Source
- [2] PubChem. Compound Summary for 2-Ethoxybenzamide (Ethenzamide), CID 3282. View Source
